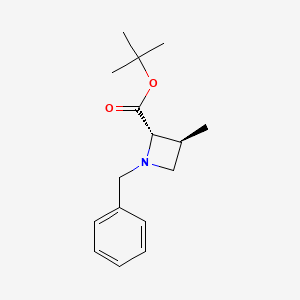
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from an amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the azetidine ring.
tert-Butyl Ester Formation: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve high yields and selectivity under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the azetidine ring or the ester group, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Benzyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biocatalysis: Its unique structure makes it a candidate for biocatalytic processes, where enzymes are used to catalyze chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate involves interactions with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tert-butyl ester group can influence the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,3S)-1-[[4-(benzyloxy)phenyl]sulfonyl]-3-hydroxy-3-methyl-2-piperidinecarboxylate: This compound shares structural similarities but has different functional groups, leading to distinct reactivity and applications.
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxamide:
Uniqueness
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate is unique due to its combination of the azetidine ring, benzyl group, and tert-butyl ester. This combination imparts specific reactivity patterns and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12-10-17(11-13-8-6-5-7-9-13)14(12)15(18)19-16(2,3)4/h5-9,12,14H,10-11H2,1-4H3/t12-,14-/m0/s1 |
InChI Key |
AAHDLRDOCKVUDL-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H]1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(C1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















